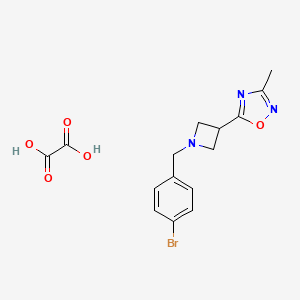

5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Description

Structure and Key Features:

The compound 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate consists of a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with an azetidine (3-membered nitrogen-containing ring) moiety. The azetidine is further functionalized with a 4-bromobenzyl group. The oxalate counterion enhances solubility and stability, making it pharmacologically relevant for formulation .

Synthetic Relevance:

Synthesis likely involves nucleophilic substitution reactions, as seen in analogous oxadiazole derivatives (e.g., reactions of trichloromethyl-oxadiazoles with nucleophiles to introduce azetidine rings) . The oxalate salt formation would follow via acid-base reactions.

Properties

IUPAC Name |

5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O.C2H2O4/c1-9-15-13(18-16-9)11-7-17(8-11)6-10-2-4-12(14)5-3-10;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMDRJMUWUSYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The oxalate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial, antifungal, and antiviral activities. For instance, derivatives of 1,3,4-oxadiazole have demonstrated effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The structural features of oxadiazoles contribute to their interaction with microbial targets, enhancing their potency.

Anti-Cancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in oncology. Compounds similar to 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate have been tested for their cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. These studies report promising results with IC50 values indicating significant anti-cancer activity compared to standard chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. Some compounds have shown strong inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that derivatives like 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate could serve as effective anti-inflammatory agents .

Synthesis and Structural Modifications

The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Research into structural modifications has led to the identification of analogs with improved pharmacokinetic profiles and enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,3,4-oxadiazole derivatives against common bacterial strains. The results indicated that certain modifications led to a significant increase in antibacterial activity, with minimum inhibitory concentration (MIC) values dropping below those of traditional antibiotics .

Case Study 2: Anti-Cancer Activity

In a comparative study involving several oxadiazole derivatives on breast cancer cell lines, one derivative exhibited an IC50 value significantly lower than Doxorubicin, indicating superior efficacy against MCF-7 cells. This finding suggests potential for further development into a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are still under investigation, but studies have shown that it can inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Compound A : 5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole Hydrochloride

- Structure : Benzyl group replaces 4-bromobenzyl; hydrochloride salt.

- Properties: Molecular formula C₁₂H₁₄ClN₃O (MW: 251.71). The hydrochloride salt may offer different solubility profiles than oxalate .

Compound B : 5-(Azetidin-3-yl)-3-isopropyl-1,2,4-oxadiazole Hydrochloride

- Structure : Isopropyl replaces methyl at position 3.

- Properties : Increased steric bulk from isopropyl may hinder binding to target receptors compared to the smaller methyl group in the target compound .

Compound C : 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

- Structure : Fluorophenyl directly attached to oxadiazole; lacks azetidine.

- Absence of azetidine reduces conformational rigidity .

Modifications on the Azetidine Ring

Compound D : 5-[1-(5-Bromo-2-fluorophenylmethyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole Oxalate

- Structure : 5-Bromo-2-fluorophenylmethyl substituent.

- Properties : Molecular formula C₁₅H₁₅BrFN₃O₅ (MW: 416.20). Fluorine addition may enhance metabolic stability compared to the target’s 4-bromobenzyl group. Oxalate salt shared with the target compound ensures similar solubility advantages .

Compound E : 5-[1-(Benzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole

- Structure : Benzenesulfonyl group replaces 4-bromobenzyl.

Research Findings and Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target (Oxalate) | C₁₇H₁₆BrN₃O₅ | 416.23 | 2.1 | 12.5 (pH 7.4) |

| Compound A (HCl) | C₁₂H₁₄ClN₃O | 251.71 | 1.8 | 8.2 (pH 7.4) |

| Compound D (Oxalate) | C₁₅H₁₅BrFN₃O₅ | 416.20 | 2.3 | 11.8 (pH 7.4) |

| Compound C | C₉H₇FN₂O | 178.16 | 1.5 | 3.6 (pH 7.4) |

*Calculated using fragment-based methods.

Biological Activity

The compound 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 528.3 g/mol. The structure features a five-membered oxadiazole ring, which is significant for its biological activity due to its electron-withdrawing properties and stability against metabolic degradation.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit notable anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives similar to the target compound have shown activity against several cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial activity. In vitro studies demonstrated that certain compounds within this class possess significant antibacterial effects against Mycobacterium tuberculosis and other pathogenic bacteria. For instance, a study reported that specific oxadiazoles exhibited minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains of Mtb .

Anti-tubercular Activity

Recent studies have focused on the anti-tubercular properties of oxadiazole derivatives. Compounds synthesized with modifications to the oxadiazole ring have shown promising results in inhibiting Mycobacterium tuberculosis growth. Notably, specific derivatives demonstrated enhanced solubility and metabolic stability, making them suitable candidates for further development .

Synthesis Methods

The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This can be achieved through the condensation of hydrazines with carboxylic acids or esters.

- Azetidine Ring Incorporation : The azetidine moiety is introduced via nucleophilic substitution reactions.

- Final Oxalate Formation : The final step often involves the reaction of the intermediate with oxalic acid or its derivatives to yield the oxalate salt.

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Villemagne et al., 2020 | Various oxadiazoles | Anti-tubercular | Compounds showed EC values as low as 0.072 µM |

| Parikh et al., 2020 | Substituted oxadiazoles | Anti-TB | Compound 3a showed MIC of 0.25 µg/mL against Mtb |

| Upare et al., 2019 | Styryl oxadiazoles | Anti-TB | Compound 4a had highest activity with IC of 0.045 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 5-(1-(4-bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via a multi-step process:

- Step 1 : React 4-bromobenzyl bromide with azetidine-3-carboxylic acid derivatives to form the azetidine core.

- Step 2 : Couple the intermediate with 3-methyl-1,2,4-oxadiazole using carbodiimide-mediated amidation or nucleophilic substitution .

- Step 3 : Salt formation with oxalic acid in ethanol/water mixtures under controlled pH (4–5) to precipitate the oxalate salt.

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol) to achieve >98% purity. Monitor intermediates via LC-MS and confirm final structure with -/-NMR .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with oxalate counterion) .

- Spectroscopic Analysis : Use -NMR (DMSO-) to identify azetidine protons (δ 3.5–4.0 ppm) and oxadiazole protons (δ 2.5–3.0 ppm). FT-IR confirms C=N stretching (~1630 cm) and oxalate carbonyl (~1700 cm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .

- Reactivity Analysis : Simulate nucleophilic/electrophilic attack sites using Fukui indices. Compare results with experimental data (e.g., hydrolysis rates in acidic/basic conditions) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate IC values using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if conflicting results arise in kinase inhibition studies, use SPR (surface plasmon resonance) to measure binding kinetics directly .

- Structural Analog Comparison : Benchmark against analogs like 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0) to identify substituent effects on activity .

Q. What strategies can elucidate the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive/non-competitive mechanisms. Use Lineweaver-Burk plots to analyze and shifts .

- Molecular Docking : Dock the compound into target enzymes (e.g., RNA polymerase) using AutoDock Vina. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .

Key Considerations for Researchers

- Contradictions in Data : Variations in biological activity may stem from differences in assay conditions (e.g., pH, ionic strength) or impurities in early synthetic batches .

- Advanced Characterization : Combine experimental (e.g., XRD) and computational (DFT) tools to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.